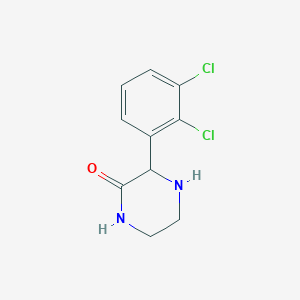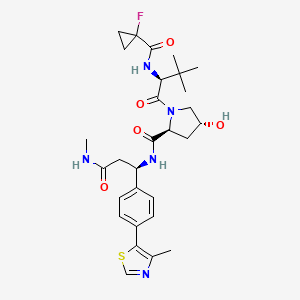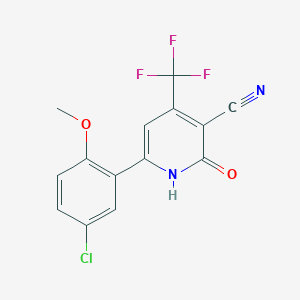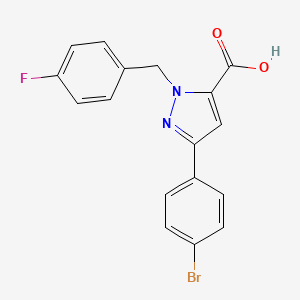
1-(4-Fluorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorobenzyl group and a bromophenyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone, leading to the formation of a pyrazole intermediate.
Introduction of the bromophenyl group: The pyrazole intermediate is then subjected to a bromination reaction using bromine or a brominating agent to introduce the bromophenyl group.
Attachment of the fluorobenzyl group: The brominated pyrazole is then reacted with a fluorobenzyl halide under basic conditions to introduce the fluorobenzyl group.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide or a carboxylating agent to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(4-Fluorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of functional groups and structural features. The presence of both fluorobenzyl and bromophenyl groups attached to a pyrazole ring with a carboxylic acid substitution provides distinct chemical and biological properties that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C17H12BrFN2O2 |
|---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H12BrFN2O2/c18-13-5-3-12(4-6-13)15-9-16(17(22)23)21(20-15)10-11-1-7-14(19)8-2-11/h1-9H,10H2,(H,22,23) |
InChI Key |
AFDCCNBZTAEFJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-5-({4-[4-(trifluoromethyl)piperidino]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B14861429.png)
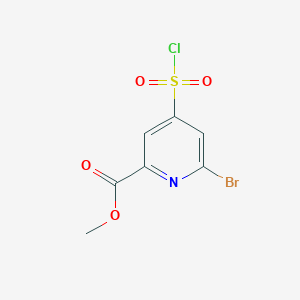
![(E)-5-(hydroxyimino)-3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one](/img/structure/B14861442.png)
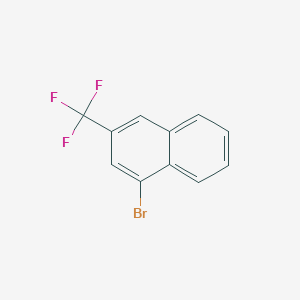

![9-(3,4-Dimethylphenyl)-3-((3-fluorobenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14861453.png)

![4-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B14861458.png)
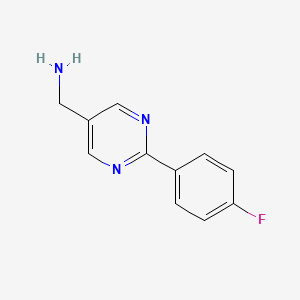
![2-[(4-Butoxyphenyl)sulfonyl] propanoic acid ethyl ester](/img/structure/B14861471.png)
![2-(2-(2-Thienyl)vinyl)benzo[d]1,3-oxazin-4-one](/img/structure/B14861472.png)
